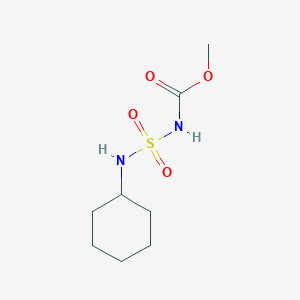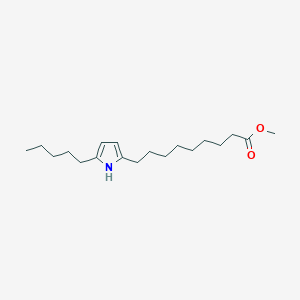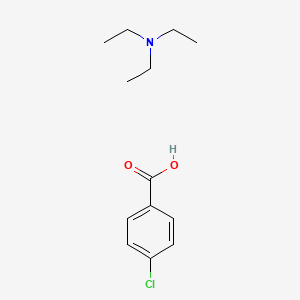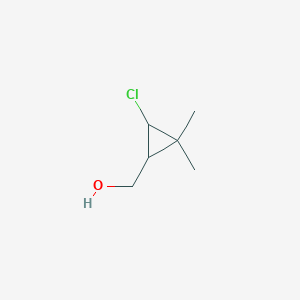
(3-Chloro-2,2-dimethylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2,2-dimethylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and two methyl groups, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,2-dimethylcyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2,2-dimethylcyclopropyl)formaldehyde or (3-Chloro-2,2-dimethylcyclopropyl)carboxylic acid.
Reduction: Formation of (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloro-2,2-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: It may be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Chloro-2,2-dimethylcyclopropyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
(3-Bromo-2,2-dimethylcyclopropyl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-2,2-dimethylcyclopropyl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
(3-Chloro-2,2-dimethylcyclopropyl)methane: Lacks the hydroxymethyl group.
Uniqueness: (3-Chloro-2,2-dimethylcyclopropyl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the cyclopropane ring
特性
CAS番号 |
89723-50-2 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
(3-chloro-2,2-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H11ClO/c1-6(2)4(3-8)5(6)7/h4-5,8H,3H2,1-2H3 |
InChIキー |
OXDAWSCMHYBJSB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1Cl)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


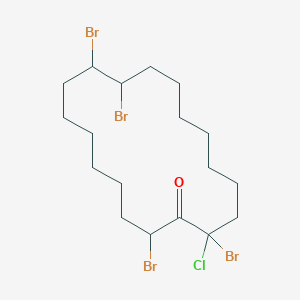
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
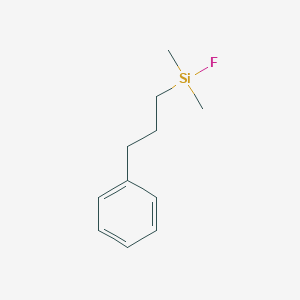
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
